molecular formula C23H52N6O25S3 B1143500 Framycetin CAS No. 1404-04-2

Framycetin

Numéro de catalogue: B1143500
Numéro CAS: 1404-04-2
Poids moléculaire: 908.9 g/mol
Clé InChI: KWBUARAINLGYMG-JGMIRXPNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Framycetin is an aminoglycoside antibiotic derived from neomycin. It is produced by the bacterium Streptomyces fradiae. This compound is primarily used in various formulations to treat bacterial infections, including eye and ear infections, and to reduce nasal carriage of staphylococcus . It is known for its broad-spectrum antimicrobial activity against aerobic bacteria.

Méthodes De Préparation

Framycetin is synthesized through a fermentation process involving Streptomyces fradiae. The bacterium is cultured under specific nutrient conditions, either in stationary or submerged aerobic conditions. The compound is then isolated and purified from the bacterial culture . Industrial production methods involve optimizing the fermentation conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Framycetin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids and bases for hydrolysis, and various oxidizing and reducing agents for redox reactions. The major products formed from these reactions include neamine and neobiosamine B .

Applications De Recherche Scientifique

Topical Treatment for Burns

Framycetin has been evaluated as a topical agent for treating major burns. A study compared the effectiveness of this compound 1% cream (Soframycin) with silver sulfadiazine in patients with burns covering 15% to 40% of total body surface area. The results indicated that this compound was a viable alternative, showing no significant difference in bacterial load reduction compared to silver sulfadiazine over a seven-day period. Notably, 64% of bacterial isolates were sensitive to this compound, and no nephrotoxicity or ototoxicity was reported among patients .

Treatment of Nasopharyngitis

This compound is also utilized in the treatment of chronic nasopharyngitis. In a randomized study involving 143 patients, endonasal therapy with this compound solution significantly reduced the severity of clinical symptoms such as hyperthermia. The treatment group showed marked improvement without adverse effects when compared to a control group receiving additional antihistamines and antivirals .

Wound Healing Efficacy

A comparative study assessed the efficacy of this compound sulfate cream against a polyherbal formulation in acute wounds. The study involved 89 subjects divided into two groups, where this compound was applied thrice daily for up to 21 days. The results indicated that while this compound was effective, the polyherbal formulation demonstrated superior wound healing properties, requiring fewer days for complete healing and better overall wound assessment scores .

Bowel Sterilization Pre-Operatively

This compound has been investigated for its bowel sterilization capabilities prior to surgical procedures. A study found that it effectively suppressed fecal organisms without significant toxicity, positioning it as a suitable alternative to neomycin for pre-operative bowel preparation .

Ocular Applications

In ophthalmology, this compound is used to treat bacterial infections such as conjunctivitis and corneal ulcers. Its mechanism involves binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and leading to bacterial cell death. It is particularly effective against various strains of enteric bacteria .

Case Studies Summary Table

Application AreaStudy FocusKey Findings
Burn Treatment Efficacy vs Silver SulfadiazineNo significant difference in bacterial load; safe with no nephrotoxicity or ototoxicity .
Chronic Nasopharyngitis Endonasal therapy effectivenessSignificant symptom reduction; safe application .
Wound Healing Comparison with polyherbal formulationThis compound effective but inferior to polyherbal cream in healing time and wound assessment .
Bowel Sterilization Pre-operative useWell tolerated; effective in suppressing fecal organisms .
Ocular Infections Treatment of conjunctivitisEffective against bacterial infections; mechanism involves ribosomal inhibition .

Comparaison Avec Des Composés Similaires

Framycetin is similar to other aminoglycoside antibiotics, such as neomycin, kanamycin, and gentamicin. it has unique properties that distinguish it from these compounds:

    Neomycin: This compound is a component of neomycin, specifically neomycin B. Neomycin also contains neomycin C and neomycin A, with neomycin B being the most active component.

    Kanamycin: Both this compound and kanamycin are aminoglycosides, but they differ in their specific bacterial targets and resistance profiles.

    Gentamicin: Gentamicin has a broader spectrum of activity compared to this compound and is often used to treat more severe infections.

This compound’s uniqueness lies in its specific binding interactions with the bacterial ribosome and its efficacy in treating localized infections, particularly in ophthalmic and dermatological applications .

Activité Biologique

Framycetin, an aminoglycoside antibiotic, is primarily used for its antibacterial properties against a variety of gram-negative and some gram-positive bacteria. It is particularly effective in treating infections caused by enteric bacteria, including Escherichia coli , and is often employed in topical formulations for wound care. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical studies, and its role in treating various infections.

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the decoding site of the ribosomal RNA (rRNA), leading to misreading of mRNA and the incorporation of incorrect amino acids into proteins. This ultimately results in nonfunctional or toxic peptides and disrupts polysome formation, which is crucial for protein synthesis in bacteria .

Key Mechanisms:

  • Inhibition of Protein Synthesis : this compound binds to specific proteins and rRNA within the 30S subunit.
  • Disruption of Polysome Formation : It causes the breakup of polysomes into nonfunctional monosomes.
  • Target Organisms : Effective against enteric bacteria and other eubacteria but not effective against fungi, viruses, or most anaerobic bacteria .

Case Studies and Research Findings

  • Wound Healing Efficacy :
    A comparative study evaluated the efficacy of this compound sulfate cream against a new formulation (AHPL/AYTOP/0113) for acute wound healing. The results indicated that patients using the new cream had significantly shorter healing times (mean 7.77 days) compared to those using this compound (mean 9.87 days), with better outcomes in wound surface area and associated pain .
  • Topical Application for Burns :
    A pilot study assessed this compound cream as an alternative to silver sulfadiazine in treating major burns. The study involved 40 patients and demonstrated that this compound was effective in reducing bacterial load without significant side effects like nephrotoxicity or ototoxicity. Approximately 64% of bacterial isolates were sensitive to this compound .
  • In Vitro Antimicrobial Activity :
    Research conducted on the antimicrobial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) showed significant bactericidal effects at exposure times ranging from ½ hour to 24 hours. The study highlighted this compound's ability to inhibit MRSA growth effectively, particularly after 4 hours of exposure .
  • Endonasal Therapy :
    A pragmatic study on the use of this compound solution for chronic nasopharyngitis demonstrated its effectiveness in reducing symptom severity. Patients receiving this compound showed significant improvement in nasal discharge and mucosal edema compared to control groups .

Summary of Clinical Studies

Study FocusFindings
Wound HealingNew cream superior to this compound; faster healing times and better outcomes .
BurnsThis compound effective; no significant side effects; high sensitivity among bacterial isolates .
Antimicrobial ActivitySignificant inhibition of MRSA; bactericidal effects noted at various exposure times .
Chronic NasopharyngitisEffective reduction in symptom severity; safe for use alongside conventional treatments .

Safety Profile

This compound is generally considered safe when used topically. In clinical trials, it has not been associated with significant adverse effects such as nephrotoxicity or ototoxicity, which are common concerns with other aminoglycosides when used systemically. Monitoring for allergic reactions or local irritation is recommended during topical applications.

Q & A

Basic Research Questions

Q. What molecular mechanisms define Framycetin’s antibacterial activity, and how can researchers experimentally validate its RNA-targeting specificity?

this compound inhibits bacterial RNase P cleavage and hammerhead ribozymes by competing for divalent metal ion-binding sites (e.g., Mg²⁺) in RNA substrates. To validate specificity, employ electrophoretic mobility shift assays (EMSAs) with purified RNA targets, comparing binding affinities in the presence/absence of competing ions. Additionally, kinetic inhibition assays measuring RNase P activity under varying this compound concentrations can quantify inhibition constants (e.g., Ki = 35 μM for RNase P) .

Q. What standardized methods exist for assessing this compound susceptibility in bovine mastitis pathogens, and what are their limitations?

No CLSI-approved protocols currently exist for this compound-specific susceptibility testing in mastitis pathogens. Researchers often adapt broth microdilution or agar dilution methods using cation-adjusted Mueller-Hinton broth. Key limitations include the lack of interpretive criteria for intramammary administration and challenges in correlating in vitro MICs with clinical outcomes due to unique udder pharmacokinetics .

Q. How can this compound’s resistance profile be systematically evaluated in Gram-negative bacteria?

Use whole-genome sequencing to identify aminoglycoside-modifying enzyme genes (e.g., aac(3), aph(6)) and 16S rRNA mutations. Pair this with phenotypic susceptibility testing across clinical isolates, categorizing resistance via EUCAST epidemiological cutoff values (ECOFFs). Cross-reference with transcriptomic analyses to assess upregulation of efflux pumps .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between this compound’s in vitro efficacy and clinical failure in intramammary infections?

Develop ex vivo udder tissue models to simulate drug distribution and bacterial exposure. Use HPLC-MS to quantify this compound concentrations in udder compartments and integrate these with time-kill assays to establish pharmacodynamic targets (e.g., AUC/MIC ratios). Validate findings via longitudinal field studies comparing pre- and post-treatment pathogen loads .

Q. How can researchers design robust PK/PD models for this compound in complex anatomical sites like the mammary gland?

Employ physiologically based pharmacokinetic (PBPK) modeling incorporating udder-specific parameters (e.g., lipid content, pH). Use Monte Carlo simulations adjusted for localized drug retention and bacterial growth rates. Validate models using microdialysis probes to measure real-time drug penetration in bovine udders .

Q. What methodologies are optimal for studying this compound’s off-target effects on host transcriptomes during infection treatment?

Apply RNA-seq to human or animal cell lines exposed to sub-inhibitory this compound concentrations. Use gene ontology enrichment analysis to identify dysregulated pathways (e.g., mitochondrial translation, inflammatory responses). Confirm findings with CRISPR-interference to silence putative off-target genes and assess phenotypic changes .

Q. How can this compound combination therapies be systematically evaluated to overcome emerging resistance?

Implement checkerboard assays to quantify synergy (FIC index) with β-lactams or fluoroquinolones. Pair with genomic sequencing of serial isolates to track resistance gene acquisition. For in vivo validation, use neutropenic murine thigh infection models with dual-drug regimens, measuring bacterial load reduction and resistance emergence rates .

Q. Methodological Considerations

  • Data Reprodubility : For susceptibility testing, include quality control strains (e.g., E. coli ATCC 25922) and adhere to CLSI M07/M11 guidelines for broth/agar preparation .
  • Statistical Rigor : Use non-linear regression for dose-response curves (e.g., GraphPad Prism) and report 95% confidence intervals for MIC50/MIC90 values .
  • Ethical Compliance : For animal studies, follow ARRIVE 2.0 guidelines and obtain ethics approval for pathogen challenge protocols .

Propriétés

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUARAINLGYMG-JGMIRXPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H52N6O25S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016143
Record name Neomycin B, sulfate (1:3) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

908.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-30-9, 28002-70-2
Record name Framycetin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neomycin B, sulfate (1:3) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Framycetin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Neomycin B sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FRAMYCETIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3720KZ4TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.